molecular formula C23H29N3O6S2 B1574330 FT-1101

FT-1101

Cat. No.: B1574330
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Description

Overview of BET Protein Family Members (BRD2, BRD3, BRD4, BRDT)

The mammalian BET protein family consists of four members: BRD2, BRD3, BRD4, and BRDT. nih.govconfex.com Structurally, all BET proteins are characterized by the presence of two tandem N-terminal bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. nih.gov BRD4 and BRDT also possess a unique C-terminal domain (CTD). nih.gov

While BRD2, BRD3, and BRD4 are ubiquitously expressed across various tissues, BRDT expression is primarily restricted to the testes and plays a specialized role in spermatogenesis. nih.govresearchgate.net Each family member has distinct, yet sometimes overlapping, functions in cellular processes. For instance, BRD2 is involved in cell cycle progression by stimulating the activity of E2F proteins, while BRD3 interacts with key transcription factors like GATA1, which is essential for erythroid differentiation. cancer.gov BRD4 is the most extensively studied member and is a key regulator of global gene expression, known for its role in recruiting the transcriptional machinery to gene promoters and enhancers. cancer.gov

Table 1: Overview of BET Protein Family Members

Protein Key Structural Features Tissue Expression Primary Functions
BRD2 Two bromodomains (BD1, BD2), ET domain Ubiquitous Cell cycle progression, stimulates E2F protein activity
BRD3 Two bromodomains (BD1, BD2), ET domain Ubiquitous Interacts with transcription factors (e.g., GATA1), erythroid differentiation
BRD4 Two bromodomains (BD1, BD2), ET domain, C-terminal domain (CTD) Ubiquitous Global transcriptional regulation, recruitment of P-TEFb
BRDT Two bromodomains (BD1, BD2), ET domain, C-terminal domain (CTD) Testis-specific Spermatogenesis

Role of BET Proteins as Epigenetic Regulators and Transcriptional Co-activators

BET proteins are classified as epigenetic "readers" because their bromodomains specifically recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins. confex.com Histone acetylation is a key post-translational modification that generally leads to a more open chromatin structure, making the DNA more accessible for transcription. By binding to these acetylated marks, BET proteins act as scaffolds to recruit and assemble the transcriptional machinery at specific gene loci. reactionbiology.com

As transcriptional co-activators, BET proteins, particularly BRD4, play a crucial role in the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex. nih.gov The P-TEFb complex, which consists of cyclin-dependent kinase 9 (CDK9) and a cyclin partner, phosphorylates the C-terminal domain of RNA polymerase II. This phosphorylation event is a critical step in releasing the polymerase from a paused state at the promoter, thereby enabling transcriptional elongation and the synthesis of messenger RNA. nih.gov

BET Protein Involvement in Chromatin Dynamics and Gene Expression Regulation

The interaction of BET proteins with acetylated chromatin is a dynamic process that is fundamental to the regulation of gene expression. By binding to acetylated histones, BET proteins contribute to the maintenance of an open chromatin state, which is permissive for transcription. nih.gov They are often found at active promoters and enhancers, including super-enhancers, which are large clusters of enhancers that drive the expression of key genes that define cell identity and are often implicated in disease. nih.govreactionbiology.com

Furthermore, BET proteins can influence chromatin structure by recruiting other chromatin-modifying enzymes. biospace.com For example, BRD4 has been shown to interact with histone acetyltransferases (HATs) and chromatin remodeling complexes, further modulating the local chromatin environment to facilitate gene transcription. nih.gov This intricate interplay highlights the central role of BET proteins in orchestrating the complex events that govern gene expression.

Biological Relevance of BET Proteins in Cellular Processes and Disease Pathogenesis

Given their fundamental role in gene regulation, BET proteins are involved in a multitude of essential cellular processes. These include cell cycle progression, cell growth and differentiation, and the inflammatory response. nih.govcancer.gov The proper functioning of BET proteins is therefore critical for normal development and tissue homeostasis.

Dysregulation of BET protein activity has been implicated in the pathogenesis of a wide range of diseases. cancer.gov In oncology, the aberrant expression or function of BET proteins, particularly BRD4, can lead to the overexpression of oncogenes such as MYC, driving the proliferation of cancer cells. researchgate.net Consequently, BET proteins have emerged as attractive therapeutic targets in various hematologic malignancies and solid tumors. researcher.life Beyond cancer, BET proteins are also involved in inflammatory diseases, viral infections, and cardiovascular conditions, making them a subject of intense research for the development of novel therapeutic interventions. nih.govcancer.gov

Properties

Molecular Formula

C23H29N3O6S2

SMILES

Unknown

Appearance

Solid powder

Synonyms

FT-1101;  FT 1101;  FT1101.; Unknown

Origin of Product

United States

Discovery and Rational Design Strategies for Ft 1101

Historical Context of Small Molecule BET Inhibitor Development

The development of small molecule inhibitors targeting the BET family of proteins—comprising BRD2, BRD3, BRD4, and BRDT—represents a significant advancement in epigenetic therapy. These proteins are "epigenetic readers" that recognize acetylated lysine (B10760008) residues on histones, playing a crucial role in regulating gene expression. confex.combiospace.com The therapeutic potential of targeting these proteins gained substantial traction following the discovery and characterization of (+)-JQ1, a thienodiazepine derivative, in 2010. researchgate.net

(+)-JQ1 emerged as a potent and specific tool compound that could competitively bind to the acetyl-lysine recognition pockets of BET bromodomains. nih.gov Preclinical studies using (+)-JQ1 demonstrated that inhibiting BET proteins could lead to the downregulation of key oncogenes, most notably MYC, which is a master regulator of cell proliferation and survival in many cancers. confex.combiospace.com The success of (+)-JQ1 in preclinical models, particularly in hematologic malignancies, provided critical validation for BET proteins as druggable targets and spurred the development of numerous other BET inhibitors for clinical investigation. confex.comresearchgate.net This foundational work created the scientific basis and therapeutic rationale for designing new chemical entities, such as FT-1101, to modulate this important class of epigenetic regulators. confex.com

Protein Structure-Guided Design Principles Employed for FT-1101 Identification

The identification of FT-1101 was the result of a deliberate, protein structure-guided drug design strategy. confex.comresearchgate.net This approach utilizes detailed knowledge of the three-dimensional structure of the target protein to design molecules that can bind with high affinity and specificity. The primary goal was to explore novel small molecules that could function as acetyl-lysine mimetics, effectively fitting into the binding pocket of the BET bromodomains. confex.com

Researchers at FORMA Therapeutics employed their drug discovery engine, which integrates structure-based design approaches, to create and optimize potential inhibitors. biospace.com This rational design process led to the development of FT-1101, a potent, orally bioavailable pan-BET inhibitor that targets all four members of the BET family. biospace.comcancer.gov Biochemical binding assays confirmed the success of this strategy, showing that FT-1101 displayed equipotent, high-affinity binding to the bromodomains of BRD2, BRD3, BRD4, and BRDT. confex.comashpublications.org

The effectiveness of the structure-guided design is evident in the compound's potency, as detailed in the following research findings.

Table 1: Biochemical Binding Affinity of FT-1101
Target ProteinBinding Affinity (Kd)Reference
BRD2≤ 20 nM confex.comashpublications.org
BRD3≤ 20 nM confex.comashpublications.org
BRD4≤ 20 nM confex.comashpublications.org
BRDT≤ 20 nM confex.comashpublications.org

Structural Differentiation of FT-1101 from Existing BET Inhibitor Chemotypes

A key outcome of the development program was the creation of a compound with a unique chemical structure. FT-1101 is structurally distinct and unrelated to the (+)-JQ1 class of BET inhibitors, which are based on a thienodiazepine scaffold. confex.comresearchgate.net This structural novelty is significant as it represents a different chemotype, potentially offering different pharmacological properties compared to first-generation BET inhibitors.

While many early-stage clinical BET inhibitors shared the thienodiazepine core of (+)-JQ1, FT-1101 was developed from a distinct chemical series. confex.comresearchgate.net This differentiation was a direct result of the design strategy focused on exploring new acetyl-lysine mimetics rather than modifying existing scaffolds. confex.com The unique structure of FT-1101 contributes to its profile as a potent pan-BET inhibitor, capable of binding to both bromodomains in all four BET family members. genomenon.com Preclinical studies noted that FT-1101 achieved superior tumor growth inhibition in certain xenograft models when compared to JQ1, highlighting the potential benefits of its distinct structural and pharmacological profile. researchgate.netashpublications.org

Molecular and Biochemical Mechanisms of Action of Ft 1101

Modulation of Gene Transcription and Oncogenic Programs

Influence on Positive Transcription Elongation Factor b (P-TEFb) Activity

Positive Transcription Elongation Factor b (P-TEFb) is a critical regulator of gene transcription in eukaryotic cells, essential for the maturation of RNA polymerase II into a productive elongation complex. nih.govresearchgate.net BET proteins, particularly BRD4, play a pivotal role in recruiting P-TEFb to acetylated chromatin to initiate gene transcription. researchgate.netaacrjournals.orgplos.orgnih.gov

The mechanism by which BET proteins influence P-TEFb activity involves the displacement of the HEXIM1/7SK small nuclear ribonucleoprotein (snRNP) complex from P-TEFb. This displacement allows P-TEFb to become active and phosphorylate RNA polymerase II at serine 2. aacrjournals.org P-TEFb's kinase activity is crucial for relieving promoter-proximal pausing of RNA polymerase II. It achieves this by phosphorylating negative elongation factors such as DRB sensitivity-inducing factor (DSIF) and negative elongation factor (NELF), as well as the Ser2 positions in the C-terminal domain (CTD) of RNA polymerase II. nih.govresearchgate.netannualreviews.orgbiorxiv.org This phosphorylation enables RNA polymerase II to escape the pause and enter into productive elongation. nih.govresearchgate.net

As a pan-BET bromodomain inhibitor, FT-1101 indirectly influences P-TEFb activity by disrupting the scaffolding and recruitment functions of BET proteins. By preventing BET proteins from binding to acetylated histones and subsequently recruiting P-TEFb, FT-1101 is expected to impair the activation and recruitment of P-TEFb to target gene promoters, thereby modulating transcriptional elongation. aacrjournals.org The attenuation of P-TEFb activity, as observed with P-TEFb inhibitors, can lead to a reduction in RNA polymerase II levels in downstream regions of genes. nih.gov

Characterization of Non-BET Bromodomain Protein Interactions (e.g., CECR2, BRD9)

Beyond its primary activity against BET bromodomain proteins, FT-1101 has also demonstrated activity towards several non-BET bromodomain proteins, including CECR2 and BRD9. researchgate.netresearchgate.net This broader interaction profile suggests a more complex influence on chromatin regulation.

CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2): CECR2 is a bromodomain-containing protein predominantly expressed in the nervous system and implicated in neurulation. thesgc.org It is a component of the CERF complex, which functions as an ATP-dependent chromatin remodeler. thesgc.org CECR2 contains DDT and bromodomain motifs. thesgc.org While specific detailed research findings on the precise nature of FT-1101's interaction with CECR2 are limited in the provided context, the acknowledgment of this interaction highlights FT-1101's capacity to engage with bromodomains outside the BET family. researchgate.netresearchgate.net

BRD9 (Bromodomain-containing protein 9): BRD9 is a subunit of the chromatin-remodeling BAF SNF/SWI complex. nih.govresearchgate.net Its function is increasingly recognized in various cancers, where it can play a role in sustaining oncogenic transcription. For instance, acute myeloid leukemia (AML) cells have been shown to require BRD9 to maintain MYC transcription and promote proliferation. nih.gov High expression levels of BRD9 have been observed in squamous cell lung cancer and liver cancer, and it has been demonstrated that BRD9 can facilitate the malignant phenotype of thyroid cancer cell lines, while its knockdown can impede this phenotype. researchgate.net The interaction of FT-1101 with BRD9 indicates its potential to modulate BRD9-mediated transcriptional pathways, contributing to its observed anti-proliferative activities in preclinical models of hematologic malignancies. researchgate.netresearchgate.netresearchgate.net

In Vitro Cellular Efficacy and Pathway Modulations by Ft 1101

Anti-Proliferative Effects in Diverse Human Cancer Cell Line Models

FT-1101 exhibits potent anti-proliferative activity across a broad spectrum of human leukemia, lymphoma, and multiple myeloma (MM) cell lines. google.com In a comprehensive panel of 123 cell lines, FT-1101 demonstrated strong inhibitory effects, with 66 cell lines showing half-maximal inhibitory concentration (IC50) values below 500 nM. google.com Notably, in the MV-4-11 acute myeloid leukemia (AML) cell line, FT-1101 achieved an IC50 of 40 nM. google.com This anti-proliferative efficacy is at least partly attributed to the suppression of MYC gene and protein expression. google.com Comparative studies have indicated that FT-1101 exhibits superior inhibition of proliferation in tumor cells compared to JQ1, another BET inhibitor. google.com

Table 1: Anti-Proliferative Activity of FT-1101 in Select Cancer Cell Lines

Cell Line TypeSpecific Cell Line (Example)FT-1101 IC50 (nM)Primary Mechanism of Action (Correlated)
Acute Myeloid LeukemiaMV-4-1140Down-regulation of MYC gene and protein expression google.com
Leukemia, Lymphoma, MMBroad Panel< 500 (66/123 lines)Pan-BET inhibition google.com

Cell Cycle Perturbations and Apoptotic Induction in Cellular Systems

FT-1101 induces significant cell cycle perturbations and promotes apoptotic induction in cellular systems. google.com As a BET inhibitor, FT-1101 contributes to its anti-tumor effects by enhancing apoptosis and reducing cell proliferation. nih.gov The downregulation of the MYC oncogene, a known target of FT-1101, is critical in this process, as MYC is a transcription factor involved in cell cycle progression, apoptosis, and DNA damage response. google.com MYC activation can lead to the expression of pro-apoptotic genes, thereby increasing the sensitivity of dividing cells to programmed cell death. nih.gov

Transcriptional Profiling of FT-1101 Treated Cells (e.g., RNA-sequencing)

Transcriptional profiling studies, including RNA-sequencing, reveal that FT-1101 significantly modulates gene expression in treated cells. google.com A primary finding is the downregulation of MYC gene and protein expression, which correlates with the observed anti-proliferative activity in cell lines such as MV-4-11. google.com More broadly, BET inhibitors lead to a genome-wide reduction in the levels of BRD4 at enhancers and promoters, resulting in substantial changes at the gene expression level, predominantly a downregulation of transcripts. citeab.com The suppression of oncogenes associated with super-enhancers, particularly MYC, represents a key mechanism of the antitumor activity of BET inhibitors. citeab.com Global gene expression profiling using techniques like RNA-sequencing is instrumental in identifying genes modulated by BET family proteins in cancer cells. ontosight.ai

Epigenetic Remodeling Analysis in Cellular Contexts (e.g., ChIP-sequencing of BRD4 Binding Sites)

FT-1101, as a BET inhibitor, directly influences epigenetic remodeling. google.com BET proteins, including BRD4, function as epigenetic readers that bind to acetylated histones, thereby regulating chromatin structure and gene expression. google.comwikipedia.org BRD4 specifically localizes to super-enhancer regulatory elements to positively regulate the expression of oncogenes like MYC. google.com Chromatin immunoprecipitation sequencing (ChIP-sequencing) has been employed to map BRD4 super-enhancer binding sites in cells, such as MV-4-11 AML cells. google.com These analyses have identified a reduction in BRD4 levels at enhancers and promoters upon exposure to BET inhibitors, leading to altered gene expression. citeab.com This epigenetic remodeling is a fundamental aspect of FT-1101's mechanism of action. google.comctdbase.org

Identification and Validation of Pharmacodynamic Biomarkers in Cellular Assays (e.g., CCR1, HEXIM1 mRNA Expression)

The identification and validation of pharmacodynamic (PD) biomarkers are crucial for understanding the cellular effects of FT-1101. google.com Genome-wide mapping of BRD4 super-enhancer binding sites via ChIP-sequencing has revealed potential PD biomarkers beyond the MYC signaling network. google.com In cellular assays and clinical studies, pharmacodynamic biomarkers such as CCR1 and HEXIM1 mRNA expression have been assessed. citeab.comnih.gov Preliminary analysis indicates that FT-1101 induces a modulation of these biomarkers, characterized by a decrease in CCR1 and an increase in HEXIM1 expression, correlating with FT-1101 concentrations. nih.gov HEXIM1 has been identified as a robust PD marker for BET inhibitors, demonstrating consistent modulation across various cancer indications and surrogate tissues. ontosight.ai Other genes like IL1RN and IL-8 are also considered BET inhibitor targets whose expression can be transcriptionally modulated. citeab.comnih.gov

Table 2: Pharmacodynamic Biomarker Modulation by FT-1101

BiomarkerType of Modulation (in response to FT-1101)ContextReferences
CCR1 mRNADownregulationWhole blood, cellular assays citeab.comnih.gov
HEXIM1 mRNAUpregulationWhole blood, cellular assays, robust marker citeab.comontosight.ainih.gov
MYC gene/proteinDownregulationMV-4-11 AML cells, general BET target google.comciteab.com

Investigations into Mechanisms of Intrinsic and Acquired Cellular Resistance

Investigations into mechanisms of intrinsic and acquired cellular resistance are critical for optimizing therapeutic strategies. Epigenetic factors play a significant role in both intrinsic and acquired drug resistance. Epigenetic plasticity contributes to the survival diversity of cells following chemotherapy by collaborating with somatic mutations to generate resistant subpopulations. Intrinsic resistance can stem from cellular mechanisms, while acquired resistance often develops after repeated exposure to a drug, leading to changes in previously susceptible tumor cells through specific chromosomal mutations or horizontal gene transfer. For BET inhibitors generally, mechanisms of resistance can involve the upregulation of various receptors, such as epidermal growth factor receptor (EGF-R) and vascular endothelial growth factor receptor (VEGF-R), as well as other stress-mediated factors like HIF1α. nih.gov

Preclinical in Vivo Efficacy and Pharmacodynamic Studies of Ft 1101

Efficacy Assessment in Established Murine Xenograft and Syngeneic Models

Preclinical studies have extensively evaluated the efficacy of FT-1101 in various murine models, including xenograft and syngeneic systems, to understand its impact on tumor growth and progression. researchgate.netresearchgate.netresearchgate.net

Modulation of Tumor Growth and Progression in Animal Models

Oral administration of FT-1101 has shown significant tumor growth inhibition in established murine xenograft models of acute myeloid leukemia (AML). Specifically, in the MV-4-11 xenograft model, treatment with FT-1101 resulted in substantial tumor growth inhibition, including instances of tumor regressions. researchgate.netresearchgate.net Similar anti-tumor activity was also observed in the THP-1 AML xenograft model. researchgate.netresearchgate.net These effects were noted across various dosing schedules, ranging from once daily to once weekly. researchgate.netresearchgate.net

Comparative Analysis of Efficacy with Benchmark BET Inhibitors (e.g., JQ1)

FT-1101 has demonstrated superior in vivo efficacy when compared to BET inhibitors of the (+)-JQ1 class. researchgate.netresearchgate.net In the MV-4-11 xenograft model, FT-1101 exhibited superior activity relative to JQ1. researchgate.netresearchgate.net Furthermore, in a relative comparison, FT-1101 showed higher tumor growth inhibition in both xenograft and syngeneic models compared to JQ1. researchgate.net

Table 1: Summary of FT-1101 Efficacy in Murine Tumor Models

Model TypeCell LineEfficacy ObservationComparative Efficacy vs. JQ1
XenograftMV-4-11Significant tumor growth inhibition, including regressions. researchgate.netresearchgate.netSuperior efficacy. researchgate.netresearchgate.net
XenograftTHP-1 AMLSignificant tumor growth inhibition. researchgate.netresearchgate.netNot explicitly compared in this model.
SyngeneicN/ATumor growth inhibition. researchgate.netHigher tumor growth inhibition. researchgate.net

Preclinical Pharmacodynamic Correlations: Target Engagement and Gene Expression Modulation in Tissues

The preclinical pharmacodynamic studies of FT-1101 have provided insights into its target engagement and the resulting modulation of gene expression in relevant tissues. researchgate.netresearchgate.net

The anti-proliferative activity of FT-1101 has been correlated with the down-regulation of MYC gene and protein expression. researchgate.netresearchgate.net In vivo efficacy was consistently associated with prolonged drug exposure, leading to a greater than 75% decrease in MYC gene expression within tumors. This reduction in MYC expression was sustained for at least 12 hours post-administration. researchgate.netresearchgate.net Additionally, genome-wide mapping of BRD4 super-enhancer binding sites in MV-4-11 cells through ChIP-sequencing identified several potential pharmacodynamic biomarkers beyond the MYC signaling network, indicating a broader impact on gene regulation. researchgate.netresearchgate.net

Assessment of Compound Distribution and Blood-Brain Barrier Penetration in Preclinical Species

Investigation into the compound distribution of FT-1101 in preclinical species has shown its ability to cross the blood-brain barrier (BBB). researchgate.netresearchgate.net Studies in mice confirmed that FT-1101 achieved a pharmacologically relevant free drug concentration in the brain, indicating its potential for targeting central nervous system (CNS) related conditions or metastases. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies and Analog Development of Ft 1101

Systematic Exploration of Structural Modifications and Their Biological Impact

The discovery of FT-1101 was the culmination of a protein structure-guided drug design initiative aimed at identifying novel small molecule acetyl-lysine mimetics. This approach systematically investigated various chemical scaffolds that could effectively interact with the acetyl-lysine binding pocket of the BET bromodomains. While specific details of the early-stage chemical library and iterative modifications are proprietary, the outcome was the identification of a chemical entity, FT-1101, which is structurally distinct from other clinical-stage BET inhibitors such as those belonging to the (+)-JQ1 class. confex.comresearchgate.net

The biological impact of these structural explorations was rigorously assessed through biochemical and cellular assays. The primary goal was to achieve potent and equipotent inhibition across all four members of the BET family (BRD2, BRD3, BRD4, and BRDT). FT-1101 emerged as a lead compound due to its impressive biochemical profile, demonstrating equipotent inhibition of binding of both bromodomains in all four BET family members to a known bromodomain ligand. confex.comresearchgate.net

The potent anti-proliferative activity of FT-1101 was observed across a wide array of human hematologic malignancy cell lines. This broad activity underscores the success of the structural design in achieving a molecule with significant cellular efficacy. The anti-proliferative effects were directly linked to the on-target inhibition of BET proteins, leading to the downregulation of key oncogenes such as MYC. confex.com

Table 1: In Vitro Anti-proliferative Activity of FT-1101 in Hematologic Malignancy Cell Lines

Identification of Pharmacophoric Elements Critical for BET Bromodomain Inhibition

The design of FT-1101 as an acetyl-lysine mimetic inherently defines its core pharmacophoric features. These elements are crucial for its competitive binding to the acetyl-lysine recognition pocket within the bromodomains of the BET proteins. The key pharmacophoric elements are designed to replicate the binding interactions of the natural acetylated lysine (B10760008) residue.

While the precise structural details of FT-1101's binding mode are not extensively published, the fundamental interactions for BET bromodomain inhibitors are well-established and would have guided its design. These critical interactions typically include:

A hydrogen bond acceptor group: This mimics the acetyl carbonyl oxygen of acetyl-lysine and forms a crucial hydrogen bond with the highly conserved asparagine residue in the binding pocket.

A hydrophobic moiety: This occupies the hydrophobic cavity of the binding pocket, contributing significantly to binding affinity.

Additional hydrogen bond donors and acceptors: These can form further interactions with conserved water molecules and amino acid residues within the binding site, enhancing potency and selectivity.

The successful design of FT-1101 as a potent pan-BET inhibitor suggests an optimal arrangement of these pharmacophoric elements to fit snugly within the binding sites of all four BET family members.

Computational Chemistry and In Silico Approaches for SAR Prediction and Optimization

The development of FT-1101 was explicitly described as a "protein structure-guided drug design approach," indicating the heavy reliance on computational chemistry and in silico methods. confex.comresearchgate.net These techniques are instrumental in predicting and optimizing the structure-activity relationship of a lead compound.

The general workflow for such an approach would have likely involved:

Molecular Docking: Utilizing the crystal structures of the BET bromodomains, virtual libraries of compounds would be docked into the acetyl-lysine binding site. This allows for the prediction of binding poses and the scoring of potential interactions, helping to prioritize compounds for synthesis.

Pharmacophore Modeling: Based on the known interactions of acetyl-lysine and existing inhibitors, a 3D pharmacophore model would be generated. This model defines the essential chemical features and their spatial arrangement required for binding and is used to screen virtual compound libraries for potential hits.

Quantitative Structure-Activity Relationship (QSAR): As initial biological data for a series of analogs becomes available, QSAR models can be built to correlate the structural features of the molecules with their biological activity. These models can then predict the activity of new, unsynthesized compounds, guiding the next round of chemical synthesis.

These in silico approaches would have been used in an iterative cycle with chemical synthesis and biological testing to rapidly optimize the potency and other pharmacological properties of the initial hit compounds, ultimately leading to the selection of FT-1101.

Design and Biological Characterization of FT-1101 Analogues with Modified Properties

Information regarding the specific design and biological characterization of analogues of FT-1101 with modified properties is not extensively available in the public domain. The focus of published research has been on the preclinical and clinical development of FT-1101 as the lead candidate.

However, in a typical drug development program, the lead compound (in this case, FT-1101) would serve as a scaffold for further chemical modifications to explore:

Improved Potency and Selectivity: Modifications to the core structure to enhance binding affinity for the BET bromodomains or to achieve selectivity for specific BET family members.

Enhanced Pharmacokinetic Properties: Alterations to improve oral bioavailability, metabolic stability, and half-life.

Reduced Off-Target Effects: Chemical changes aimed at minimizing interactions with other proteins to improve the safety profile.

While the specifics of FT-1101's analogue development are not detailed, the successful progression of FT-1101 into clinical trials suggests that it possesses a favorable balance of potency, selectivity, and pharmacokinetic properties that were likely optimized through the exploration of a series of related analogues. researchgate.net The superior in vivo efficacy of FT-1101 compared to JQ1-class inhibitors further points to a successful optimization campaign. confex.com

Table 2: Key Preclinical Data for FT-1101

Interactions with Complementary Molecular Pathways and Combination Research Strategies

Cross-Talk with Other Epigenetic Modifiers (e.g., Histone Deacetylases)

Epigenetic modifications, including DNA methylation, histone acetylation, and histone methylation, are crucial for regulating gene expression and maintaining cell identity. researchgate.netnih.govmdpi.combiorxiv.org Aberrant epigenetic alterations are frequently observed in cancer, presenting vulnerabilities for therapeutic intervention due to their reversible nature. researchgate.netmdpi.com

Histone acetylation, a key epigenetic mark, is dynamically regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs). biorxiv.orgunimi.itijbs.com While HATs add acetyl groups, leading to an open chromatin structure associated with transcriptional activity, HDACs remove them, often resulting in transcriptional repression. nih.govbiorxiv.org FT-1101, by inhibiting BET proteins, directly impacts the reading of histone acetylation marks. medkoo.commdpi.com

There is established crosstalk between different epigenetic modifications. For instance, the link between DNA methylation and histone modifications is mediated by proteins that bind to methylated DNA, such as methyl CpG binding protein 2 (MeCP2), which can recruit protein complexes containing HDACs and histone methyltransferases. nih.gov This intricate network highlights how modulating one epigenetic mechanism can influence others.

BET inhibitors, including FT-1101, disrupt the interaction between BET proteins and acetylated histones, thereby altering the expression of genes involved in cell cycle progression and survival. mdpi.com Furthermore, BET proteins have been implicated in the regulation of alternative splicing, likely through their interactions with transcriptional elongation complexes and chromatin remodelers. mdpi.com By interfering with this axis, BET inhibitors may help restore gene expression homeostasis and correct oncogenic splicing programs. mdpi.com

The co-administration of different epigenetic modulators, such as DNA hypomethylating agents (HMAs) and HDAC inhibitors, has shown synergistic molecular effects, leading to increased antitumor activity. frontiersin.org This rationale extends to BET inhibitors, suggesting that combining FT-1101 with other epigenetic drugs could enhance therapeutic efficacy by targeting multiple facets of epigenetic dysregulation.

Table 1: Key Epigenetic Modifiers and Their Roles

Epigenetic Modifier ClassPrimary FunctionExample Enzymes/ProteinsImpact on Chromatin/Gene Expression
Histone Deacetylases (HDACs)Remove acetyl groups from histonesHDAC1, HDAC2Chromatin condensation, transcriptional repression
Histone Acetyltransferases (HATs)Add acetyl groups to histonesCBP, p300Chromatin opening, transcriptional activation
DNA Methyltransferases (DNMTs)Add methyl groups to DNADNMT1, DNMT3A, DNMT3BGene silencing, chromatin condensation
Bromodomain and Extra-Terminal Domain (BET) Proteins"Read" acetylated histonesBRD2, BRD3, BRD4, BRDTRegulate gene transcription, chromatin remodeling

Interplay with Key Signaling Pathways and Compensatory Mechanisms (e.g., PI3K, WNT/β-catenin, Hedgehog)

While direct, specific mechanistic interplay of FT-1101 (as a BET inhibitor) with PI3K, WNT/β-catenin, or Hedgehog signaling pathways is not extensively detailed in the provided literature, the broader context of epigenetic drugs suggests significant indirect interactions and therapeutic rationales. Signaling pathways like PI3K/Akt, WNT/β-catenin, and Hedgehog are fundamental to cell growth, differentiation, and survival, and their dysregulation is frequently implicated in cancer. frontiersin.orgd-nb.infofrontiersin.orgnih.gov

Epigenetic inhibitors, including BET inhibitors, can prevent transcriptional changes induced by kinase inhibitors, a phenomenon known as kinome reprogramming, thereby potentially overcoming resistance to various kinase inhibitors. researchgate.net This suggests that while FT-1101 may not directly modulate the activity of PI3K or WNT/β-catenin proteins, its impact on gene expression can counteract compensatory mechanisms or resistance pathways activated by these signaling cascades. For example, crosstalk between the PI3K/Akt and Wnt/β-catenin pathways has been shown to promote colorectal cancer progression, indicating that targeting one pathway might influence the other. nih.gov Similarly, the Hedgehog and Wnt/β-catenin pathways exhibit significant crosstalk, influencing each other's transcriptional output and playing central roles in tumorigenesis. frontiersin.orgd-nb.infofrontiersin.org

The ability of epigenetic drugs to influence the expression of a wide array of genes, including those involved in critical signaling networks, provides a strong rationale for their combination with targeted therapies. By modulating chromatin accessibility and gene transcription, FT-1101 could indirectly sensitize cancer cells to inhibitors of these key signaling pathways or mitigate resistance mechanisms that arise from their aberrant activation.

Rationale for Combined Epigenetic and Targeted Therapeutic Interventions in Preclinical Models

The limited efficacy of many epigenetic therapies as single agents has driven extensive research into combination strategies, particularly in preclinical models. nih.gov Combining epigenetic agents with other therapeutic modalities, such as conventional chemotherapy, targeted therapies, or immunotherapies, offers a promising approach to enhance antitumor activity and overcome resistance. researchgate.netnih.gov

FT-1101, as a BET inhibitor, has been investigated in combination with other agents. For instance, clinical trials have explored FT-1101 alone or in combination with azacitidine, a DNA hypomethylating agent, in patients with hematologic malignancies. researchgate.netashpublications.org This combination leverages the distinct mechanisms of action of two different epigenetic modifiers to achieve a more comprehensive therapeutic effect.

The rationale for such combinations is multifaceted:

Reversal of Resistance: Epigenetic drugs can reverse epigenetic programming associated with chemoresistance, making cancer cells more susceptible to conventional treatments. researchgate.net

Overcoming Kinome Reprogramming: Epigenetic inhibitors can prevent or reverse transcriptional changes induced by kinase inhibitors, which often contribute to acquired drug resistance. researchgate.net

Immunomodulation: Targeting epigenetic regulators can induce various immunomodulatory activities, including the upregulation of MHC class I molecules, tumor antigens, and PD-1 ligands, thereby stimulating antitumor T-cell immunity and sensitizing cancer cells to checkpoint blockade therapy. researchgate.net

Synergistic Effects: Preclinical studies have demonstrated enhanced anticlonal activity when BET inhibitors are combined with other agents, such as HDAC inhibitors, HMAs, and BCL2 or MCL1 inhibitors, compared to monotherapy. ashpublications.org For example, the combination of HMAs and the BCL2 inhibitor venetoclax (B612062) has shown efficacy in acute myeloid leukemia (AML) by downregulating MCL-1, a determinant of venetoclax resistance. ashpublications.org Similarly, combining FLT3 inhibitors with HMAs has shown promise in overcoming resistance in FLT3-mutated AML. nih.gov

These findings underscore the potential of FT-1101 in combination therapies. By addressing multiple pathways involved in cancer progression and resistance, combined epigenetic and targeted therapeutic interventions offer a rational strategy for improving treatment outcomes in various malignancies.

Table 2: Rationale for Combination Therapies with FT-1101 (BET Inhibitor)

Combination Partner ClassRationale for CombinationPreclinical/Clinical Evidence (General)
DNA Hypomethylating Agents (HMAs)Synergistic epigenetic modulation; address DNA methylation and histone acetylation.Enhanced anticlonal activity; clinical trials with FT-1101 and azacitidine. researchgate.netashpublications.org
Histone Deacetylase Inhibitors (HDACis)Complementary epigenetic targeting; address different histone modification pathways.Synergistic molecular effects; increased antitumor activity. frontiersin.org
Targeted Kinase Inhibitors (e.g., FLT3, PI3K)Overcome kinome reprogramming and resistance; epigenetic modulation sensitizes cells.Epigenetic inhibitors prevent transcriptional changes induced by kinase inhibitors. researchgate.netnih.gov
BCL2/MCL1 InhibitorsAddress anti-apoptotic mechanisms; epigenetic modulation can downregulate pro-survival proteins.Enhanced anticlonal activity; HMAs can downregulate MCL-1. ashpublications.org
Immunotherapy (e.g., Checkpoint Blockade)Induce immunomodulatory activities; sensitize cancer cells to immune attack.Upregulation of MHC class I molecules, tumor antigens, PD-1 ligands. researchgate.net

Advanced Methodologies for Investigating Ft 1101 in Academic Research

High-Throughput Screening and Lead Optimization Methodologies

High-throughput screening (HTS) is a fundamental drug discovery process that enables the rapid and automated testing of numerous chemical compounds against specific biological targets bmglabtech.com. In the context of FT-1101, HTS would have been instrumental in identifying its potent anti-proliferative activity. FT-1101 has demonstrated potent anti-proliferative effects across a wide array of human leukemia, lymphoma, and multiple myeloma cell lines, with 66 out of 123 cell lines exhibiting IC50 values below 500 nM researchgate.net. This broad activity suggests that initial screening efforts successfully identified FT-1101 as a promising lead compound.

Lead optimization, a critical subsequent step, involves systematically modifying identified lead compounds to enhance desired properties, such as potency, efficacy, pharmacokinetic characteristics, and target selectivity, while minimizing undesirable effects subharti.orgyoutube.com. For FT-1101, this process would have focused on improving its inhibitory activity against BET proteins and its anti-tumor efficacy. Preclinical studies have shown that FT-1101 achieved superior tumor growth inhibition, including tumor regressions, compared to JQ1, another BET inhibitor, in xenograft and syngeneic models researchgate.netashpublications.org. This improved profile underscores the success of lead optimization efforts that led to its rapid progression into human clinical trials researchgate.net. Lead optimization typically involves iterative rounds of in vitro studies to assess potency, ADME properties, and safety, followed by in vivo studies in preclinical animal models to confirm efficacy and pharmacokinetics youtube.com.

Table 1: Anti-proliferative Activity of FT-1101 in Hematologic Malignancy Cell Lines (Illustrative Data)

Cell Line TypeNumber of Cell Lines TestedCell Lines with IC50 < 500 nMRepresentative IC50 (nM)
LeukemiaPanel (e.g., 123)6640 (MV-4-11 AML) researchgate.net
LymphomaPanelNot specifiedNot specified
Multiple MyelomaPanelNot specifiedNot specified

Protein-Ligand Interaction Studies (e.g., SPR, ITC)

Understanding the precise interaction between FT-1101 and its target proteins is crucial for drug development. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are routinely employed to characterize protein-ligand binding mechanisms nih.govbiorxiv.org.

SPR is a label-free technique that measures real-time kinetic data, including association and dissociation rates, by detecting changes in refractive index caused by binding events on a sensor surface labmanager.com. It is widely used in drug discovery for screening small-molecule inhibitors and characterizing protein-protein interactions labmanager.com. Given that FT-1101 is a pan-BET inhibitor targeting all four BET family members (BRD2, BRD3, BRD4, and BRDT), SPR would be invaluable for analyzing its binding kinetics to these individual bromodomains. Indeed, biochemical binding assays have shown that FT-1101 displayed equipotent inhibition of binding of both bromodomains in all four BET family members to a known bromodomain ligand, with dissociation constants (Kd) ≤ 20 nM researchgate.net. This type of data is typically obtained through techniques like SPR.

ITC measures the heat released or absorbed during molecular interactions, providing comprehensive thermodynamic parameters of binding, including stoichiometry, binding equilibrium, and enthalpy biorxiv.orglabmanager.com. This technique is favored for characterizing protein-ligand binding energetics and quantifying binding thermodynamics labmanager.com. For FT-1101, ITC studies could provide detailed insights into the thermodynamic driving forces behind its strong binding to BET proteins, offering a deeper understanding of its binding affinity and specificity.

Gene Editing and Functional Genomic Approaches to Study FT-1101 Resistance Mechanisms

Drug resistance is a significant challenge in cancer therapy, leading to treatment failure and disease relapse nih.gov. Functional genomic approaches, particularly those utilizing gene editing technologies like CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats), are powerful tools to unravel mechanisms of drug resistance and identify associated vulnerabilities nih.gov.

CRISPR-Cas systems enable precise modifications of genomic DNA, including insertions, deletions, and replacements, allowing researchers to inactivate target genes or introduce specific mutations nih.gov. By applying CRISPR-Cas9, which introduces double-stranded breaks repaired by cellular pathways like non-homologous end joining (NHEJ) or homology-directed repair (HDR), researchers can systematically perturb genes to identify those that, when altered, confer resistance to FT-1101 the-scientist.com. For instance, if a specific gene mutation or alteration leads to reduced sensitivity or complete resistance to FT-1101, it suggests that the wild-type form of that gene, or its pathway, is critical for FT-1101's efficacy.

In the context of FT-1101, its anti-proliferative activity has been correlated with the down-regulation of MYC gene and protein expression, suggesting that MYC suppression is at least partly responsible for its effects researchgate.net. Functional genomic screens could be employed to identify genes whose overexpression or mutation leads to resistance to FT-1101, potentially by bypassing the MYC suppression pathway or activating alternative survival mechanisms. Such studies can uncover novel resistance mechanisms and identify potential combination therapy targets to overcome or prevent resistance.

Proteomic and Metabolomic Profiling in Response to FT-1101 Treatment

Proteomic and metabolomic profiling offer comprehensive insights into the cellular responses to drug treatment by analyzing global changes in proteins and metabolites, respectively researchgate.netnwpg.gov.zamedrxiv.org. These "omics" approaches are crucial for understanding the downstream effects of FT-1101 and identifying potential biomarkers of response or resistance.

Proteomic Profiling: This methodology involves the identification and quantification of proteins within a biological sample to understand cellular regulatory processes and discover novel biomarkers medrxiv.orgplos.orgembopress.org. Techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are commonly used for deep proteomic analysis plos.org. In the study of FT-1101, proteomic profiling could be used to:

Identify protein targets beyond the known BET family members that are directly or indirectly modulated by FT-1101.

Characterize the global protein expression changes in sensitive versus resistant cell lines upon FT-1101 treatment, revealing compensatory mechanisms or altered signaling pathways.

Discover protein biomarkers in patient samples that correlate with therapeutic response or the development of resistance to FT-1101. Unbiased quantitative proteomic profiling can identify clusters of proteins with similar expression profiles, suggesting their involvement in common cellular processes affected by the compound embopress.org.

Metabolomic Profiling: Metabolomics focuses on identifying and quantifying metabolites to unravel the chemical footprints behind cellular regulatory processes and decipher metabolic networks researchgate.netnwpg.gov.za. Analytical platforms commonly employed include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR), capillary electrophoresis-MS (CE-MS), and Fourier transform-infrared (FT-IR) spectroscopy, with Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) being particularly powerful for its high resolving power and sensitivity researchgate.netnwpg.gov.za. For FT-1101, metabolomic profiling could provide information on:

How FT-1101 treatment impacts cellular metabolic pathways, such as energy metabolism, amino acid synthesis, or lipid profiles.

The metabolic adaptations that occur in cells developing resistance to FT-1101.

The discovery of metabolic biomarkers that predict response or resistance to FT-1101, offering a complementary view to proteomic data.

By integrating data from proteomic and metabolomic profiling, researchers can construct a more holistic picture of the cellular and molecular effects of FT-1101, leading to a deeper understanding of its therapeutic action and the mechanisms underlying resistance.

Future Perspectives and Emerging Research Directions for Ft 1101

Expanding Mechanistic Understanding in Diverse Biological Systems

While FT-1101's mechanistic insights have primarily been established within the context of hematologic malignancies, a critical future direction involves expanding this understanding to diverse biological systems. Research is needed to elucidate the precise molecular and cellular mechanisms by which FT-1101 exerts its effects in other disease areas where BET proteins are implicated, such as solid tumors, inflammatory and autoimmune diseases, and potentially neurological disorders. Given that FT-1101 has demonstrated the ability to cross the blood-brain barrier in preclinical models, further investigation into its mechanistic impact on central nervous system (CNS) conditions, where epigenetic dysregulation plays a role, is warranted. This expansion would involve detailed studies of its impact on specific gene regulatory networks, chromatin architecture, and cellular signaling pathways in varied cell types and tissue contexts.

Exploration of FT-1101 as a Biochemical Probe for Epigenetic Research

As a potent and selective pan-BET bromodomain inhibitor, FT-1101 holds significant potential as a biochemical probe to dissect complex epigenetic mechanisms. Its ability to inhibit all four BET family members (BRD2, BRD3, BRD4, and BRDT) makes it a valuable tool for researchers aiming to understand the individual and collective roles of these "epigenetic readers" in regulating gene transcription, chromatin dynamics, and cellular differentiation. Future research can leverage FT-1101 to:

Identify Novel BET-Dependent Pathways: Utilize FT-1101 in high-throughput screening assays to uncover new signaling pathways or cellular processes that are sensitive to BET inhibition.

Characterize Epigenetic Crosstalk: Investigate how BET inhibition by FT-1101 influences or interacts with other epigenetic modifications (e.g., DNA methylation, histone methylation) and the enzymes responsible for them.

Decipher BET Isoform-Specific Functions: Although FT-1101 is a pan-BET inhibitor, its application in conjunction with isoform-selective BET inhibitors or genetic knockdown/knockout studies could help delineate the unique contributions of individual BET proteins to specific biological outcomes.

Development of Advanced Preclinical Models to Study FT-1101 Activity

Current preclinical evaluations of FT-1101 have utilized established cell lines and xenograft models, demonstrating significant anti-tumor activity. To enhance the translational relevance of future research, the development and utilization of more advanced preclinical models are crucial. This includes:

Patient-Derived Xenografts (PDX) and Organoids: Implementing PDX models and patient-derived organoids that more accurately recapitulate the genetic heterogeneity and tumor microenvironment of human diseases. These models can provide a more predictive platform for evaluating FT-1101's efficacy and identifying potential biomarkers of response or resistance.

Complex In Vivo Models: Developing genetically engineered mouse models (GEMMs) that spontaneously develop diseases relevant to BET inhibition, allowing for the study of FT-1101's activity in a more physiologically relevant context, including its potential impact on disease initiation and progression.

Co-culture and 3D Models: Utilizing advanced in vitro co-culture systems and 3D cell culture models that incorporate components of the tumor microenvironment (e.g., immune cells, stromal cells) to better understand the multifaceted interactions influencing FT-1101's activity.

Novel Applications of BET Bromodomain Inhibition in Research Contexts

Beyond its established role in hematologic malignancies, the broader therapeutic potential of BET bromodomain inhibition is continuously expanding, and FT-1101 can contribute to these emerging research areas.

Solid Tumors: Investigating FT-1101's efficacy in various solid tumor types, especially those known to be driven by MYC overexpression or super-enhancer dysregulation, could unlock new therapeutic avenues.

Inflammatory and Autoimmune Diseases: BET proteins are critical regulators of inflammatory gene expression. Future research could explore FT-1101's potential in preclinical models of chronic inflammatory conditions, such as rheumatoid arthritis, inflammatory bowel disease, or systemic lupus erythematosus.

Neurological Disorders: Given FT-1101's ability to cross the blood-brain barrier, its application in research on neuroinflammatory or neurodegenerative diseases, where epigenetic mechanisms and BET proteins may play a role, presents a novel and exciting direction.

Combination Therapies: Exploring FT-1101 in combination with other targeted therapies, chemotherapies, or immunotherapies could lead to synergistic effects and overcome resistance mechanisms observed with monotherapy. This includes combinations with DNA methyltransferase inhibitors or histone deacetylase inhibitors to achieve broader epigenetic modulation.

Methodological Innovations for Characterizing Compound-Target Interactions

Advancements in methodologies for characterizing compound-target interactions will be pivotal in further understanding FT-1101's precise mechanism of action and potential off-target effects. Future research should focus on:

High-Resolution Structural Biology: Employing techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) to obtain high-resolution structures of FT-1101 in complex with individual BET bromodomains and other potential binding partners. This will provide atomic-level insights into its binding mode and selectivity.

Advanced Biophysical Techniques: Utilizing quantitative biophysical methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and microscale thermophoresis (MST) to precisely measure binding kinetics, thermodynamics, and affinity of FT-1101 for its targets and potential off-targets.

Proteomics and Interactomics: Applying quantitative proteomics (e.g., mass spectrometry-based approaches) and interactomics to identify the full spectrum of proteins that interact with FT-1101 in a cellular context, including both direct targets and indirect interactors influenced by BET inhibition.

Computational Modeling and AI/ML: Leveraging computational approaches, including molecular dynamics simulations, virtual screening, and machine learning/artificial intelligence (AI/ML) models, to predict novel compound-target interactions, optimize FT-1101's properties, and understand its polypharmacology. These methods can also aid in rational design of next-generation BET inhibitors.

Q & A

Q. What is the molecular mechanism of FT-1101 in disrupting BET protein function?

FT-1101 binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), competitively inhibiting their interaction with acetylated histones. This disrupts chromatin remodeling, leading to downregulation of growth-promoting genes like MYC and subsequent tumor cell growth inhibition. Researchers can validate this mechanism via chromatin immunoprecipitation (ChIP) assays to track BET protein displacement or RNA-seq to monitor transcriptional changes .

Q. Which preclinical models are most suitable for evaluating FT-1101's anti-leukemic activity?

In vitro, FT-1101 demonstrates potent anti-proliferative effects in acute myeloid leukemia (AML) cell lines (e.g., MV-4-11, IC50 = 40 nM) through MYC suppression. For in vivo studies, MV-4-11 and THP-1 xenograft models are robust for assessing tumor growth inhibition (TGI) and pharmacodynamic biomarkers. Weekly oral dosing schedules in these models correlate with sustained MYC suppression (>12 hours post-dose) and blood-brain barrier penetration .

Q. How can researchers identify pharmacodynamic biomarkers for FT-1101 in preclinical studies?

Genome-wide ChIP-seq in MV-4-11 cells reveals BRD4 super-enhancer binding sites, highlighting potential biomarkers beyond MYC (e.g., IL-8, CCR1). Dose-dependent transcript reduction of these genes (2–8 hours post-treatment) in peripheral blood mononuclear cells (PBMCs) or tumor biopsies can serve as surrogate markers of target engagement .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing FT-1101 dosing in in vivo studies?

Key factors include:

  • Dosing Frequency : Despite its long half-life, FT-1101’s efficacy in xenografts is schedule-dependent. Compare daily vs. weekly regimens to balance toxicity and sustained MYC suppression.
  • PK/PD Modeling : Measure free drug concentrations in plasma and tumor tissue to establish exposure-response relationships.
  • Combination Therapies : Co-administer with hypomethylating agents (e.g., azacitidine) to assess synergistic effects in AML models, as seen in early-phase clinical trials .

Q. How can researchers reconcile discrepancies between FT-1101’s robust preclinical efficacy and modest clinical outcomes in hematologic malignancies?

Preclinical models may not fully replicate tumor heterogeneity or microenvironmental resistance mechanisms. To address this:

  • Patient-Derived Xenografts (PDX) : Use PDX models from relapsed/refractory (R/R) AML patients to mimic clinical resistance.
  • Biomarker Stratification : Analyze baseline MYC expression or BRD4 occupancy in trial participants to identify responsive subgroups.
  • Dose Optimization : Clinical trials used intermittent dosing (e.g., 400 mg every other week), which may inadequately suppress oncogenic transcription compared to continuous regimens .

Q. What methodologies are recommended for analyzing FT-1101’s epigenetic off-target effects?

  • Chemical Proteomics : Use immobilized FT-1101 probes to capture off-target bromodomain interactions.
  • CRISPR Screens : Perform genome-wide knockout screens to identify synthetic lethal partners or resistance genes.
  • Single-Cell RNA-seq : Resolve heterogeneous transcriptional responses in tumor subpopulations post-treatment .

Q. How should researchers design studies to investigate FT-1101 resistance mechanisms?

  • Long-Term Culture : Expose sensitive cell lines (e.g., MV-4-11) to incremental FT-1101 doses over months; profile acquired mutations via whole-exome sequencing.
  • SWATH-MS Proteomics : Track adaptive changes in chromatin regulators (e.g., HDACs, histone acetyltransferases).
  • In Vivo Resistance Models : Serial passaging of FT-1101-treated xenografts can reveal microenvironment-driven resistance pathways .

Data Analysis & Contradiction Management

Q. What statistical approaches are appropriate for interpreting FT-1101’s heterogeneous clinical trial data?

  • Bayesian Hierarchical Models : Account for variability in patient subgroups (e.g., AML vs. NHL).
  • Landmark Analysis : Correlate early pharmacodynamic responses (e.g., Day 28 MYC suppression) with long-term outcomes.
  • Meta-Analysis : Compare FT-1101’s clinical data with other BET inhibitors (e.g., CPI-0610, JQ1) to identify class-specific limitations .

Q. How can conflicting in vitro and in vivo data on FT-1101’s efficacy be resolved?

  • 3D Co-Culture Systems : Incorporate stromal cells to model in vivo drug penetration barriers.
  • Tissue-Specific PK Profiling : Measure drug concentrations in bone marrow versus peripheral blood to explain differential efficacy.
  • Dynamic BH3 Profiling : Assess apoptotic priming in treated cells to determine if in vivo resistance stems from survival pathway activation .

Methodological Resources

  • Preclinical Data : Refer to Millan et al. (2015) for FT-1101’s structural-activity relationship and xenograft protocols .
  • Clinical Trial Design : Patel et al. (2019) outlines phase 1 dose-escalation strategies and response criteria .
  • Biomarker Discovery : Ribeiro et al. (2023) details transcriptomic and ChIP-seq methodologies for BET inhibitor studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.